Turofexorate isopropyl

Overview

Description

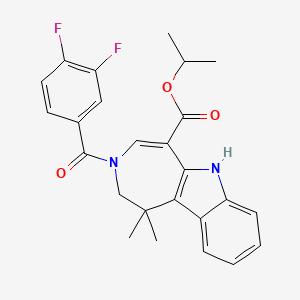

Turofexorate isopropyl (chemical name: isopropyl 3-(3,4-difluorobenzoyl)-1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate) is a synthetic farnesoid X receptor (FXR) agonist with potent, selective, and oral bioavailability. It exhibits an EC50 of 4 nM for FXR activation and demonstrates high selectivity over other nuclear receptors, including liver X receptor (LXR), peroxisome proliferator-activated receptors (PPARs), and estrogen receptor (ER) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of turofexorate isopropyl involves multiple steps, starting with the preparation of the core indole structure. The key steps include:

- Formation of the indole core through cyclization reactions.

- Introduction of the fluorobenzoyl group via Friedel-Crafts acylation.

- Esterification to introduce the isopropyl ester group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

- Use of high-yielding reagents and catalysts.

- Optimization of reaction conditions to ensure maximum yield and purity.

- Implementation of purification techniques such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Turofexorate isopropyl undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the indole core or the fluorobenzoyl group, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: Halogenation and other substitution reactions can modify the fluorobenzoyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reagents like chlorine or bromine in the presence of a catalyst.

Major Products:

- Oxidized derivatives with modified functional groups.

- Reduced products with alcohol groups.

- Substituted compounds with different halogen atoms .

Scientific Research Applications

Turofexorate isopropyl has a wide range of scientific research applications:

Chemistry: Used as a model compound to study FXR agonists and their chemical properties.

Biology: Investigated for its role in modulating bile acid metabolism and its effects on cellular processes.

Medicine: Explored for potential therapeutic applications in treating metabolic disorders, cardiovascular diseases, and nonalcoholic steatohepatitis.

Industry: Utilized in the development of new drugs targeting FXR and related pathways

Mechanism of Action

Turofexorate isopropyl exerts its effects by binding to the ligand-binding domain of the farnesoid X receptor. This binding activates FXR, leading to the regulation of genes involved in bile acid synthesis, conjugation, and enterohepatic circulation. The activation of FXR also influences lipid metabolism, reducing lipid peroxidation and inhibiting ferroptosis .

Comparison with Similar Compounds

FXR Agonists

Turofexorate isopropyl belongs to a class of FXR agonists that modulate bile acid homeostasis, lipid metabolism, and inflammation. Key comparators include:

Table 1: Comparison of FXR Agonists

| Compound | EC50 (FXR) | Selectivity Over Other Receptors | Clinical Stage | Key Applications |

|---|---|---|---|---|

| This compound | 4 nM | LXR, PPAR, ER (>100-fold) | Phase 1 | NAFLD, cholestasis |

| Obeticholic Acid | ~30 nM | Moderate selectivity | Approved (PBC) | Primary biliary cholangitis (PBC) |

| Chenodeoxycholic Acid | ~10 µM | Low (endogenous bile acid) | Approved (gallstones) | Gallstone dissolution |

| Fexaramine | 25 nM | Moderate | Preclinical | Metabolic syndrome |

Key Findings :

- Potency: this compound is significantly more potent (EC50 = 4 nM) than natural agonists like chenodeoxycholic acid (EC50 ~10 µM) and synthetic analogs like obeticholic acid (EC50 ~30 nM) .

- Selectivity : Unlike obeticholic acid, which activates transmembrane G protein-coupled bile acid receptor 1 (TGR5) at higher doses, this compound maintains >100-fold selectivity against LXR, PPAR, and ER .

BChE Inhibitors

This compound also exhibits selective inhibition of BChE over acetylcholinesterase (AChE), a feature relevant to neurological disorders like Alzheimer’s disease.

Table 2: Comparison of BChE Inhibitors

| Compound | IC50 (BChE) | Selectivity (BChE vs. AChE) | Key Interactions (BChE Active Site) |

|---|---|---|---|

| This compound | Not reported | >10-fold selective | Ser198, His438 |

| Bentamapimod | Not reported | >10-fold selective | Ser198 |

| Tacrine | ~10 nM | Low | Trp82, Tyr332 |

| Physostigmine | ~50 nM | Low | Trp82, Glu197 |

Key Findings :

- Mechanistic Selectivity : Molecular docking studies reveal that this compound interacts with BChE-specific residues (Ser198, His438) but avoids key AChE residues like Tyr124 and Tyr72, explaining its selectivity .

- Therapeutic Advantage: Unlike non-selective inhibitors like tacrine and physostigmine, turofexorate’s selectivity may reduce off-target cholinergic side effects .

Biological Activity

Turofexorate isopropyl, also known as FXR-450, is a synthetic compound recognized for its biological activity as a selective agonist of the Farnesoid X receptor (FXR). This receptor plays a pivotal role in the regulation of bile acid, lipid, and glucose metabolism. The compound exhibits diverse biological effects, particularly in pharmacological research, and has potential applications in treating metabolic disorders.

This compound has the chemical formula and a molecular weight of approximately 438.47 g/mol. Its IUPAC name is propan-2-yl 3-(3,4-difluorobenzoyl)-1,1-dimethyl-1H,2H,3H,6H-azepino[4,5-b]indole-5-carboxylate. The compound binds to the ligand-binding domain of FXR, activating transcriptional pathways that regulate genes involved in bile acid synthesis and transport. Notably, Turofexorate enhances the expression of genes such as SLC27A5 (bile acid conjugation) and ABCB11 (bile salt export pump) while modulating inflammatory responses in immune cells .

1. FXR Agonism and Lipid Regulation

This compound functions primarily through its interaction with FXR. By activating this receptor, it influences various metabolic pathways:

- Cholesterol and Triglyceride Levels : It has been shown to significantly lower cholesterol and triglyceride levels in animal models .

- Gene Regulation : The compound promotes transcription of key genes involved in bile acid metabolism including BSEP (bile salt export pump), SHP (small heterodimer partner), and IBABP (intestinal bile acid binding protein) .

2. Inhibition of Ferroptosis

Recent studies highlight Turofexorate's ability to inhibit ferroptosis—a regulated form of cell death characterized by iron-dependent lipid peroxidation. Activation of FXR by Turofexorate significantly reduces lipid peroxidation and upregulates ferroptosis-inhibitory proteins such as GPX4 and PPARα . This mechanism suggests potential therapeutic avenues for conditions associated with oxidative stress.

In Vitro Studies

In human Hep3B hepatoma cells, Turofexorate at a concentration of 1 μM was found to suppress interleukin-6-induced CRP expression, indicating its anti-inflammatory properties . Additionally, it demonstrated significant effects on cellular signaling pathways related to lipid metabolism.

Animal Studies

Studies involving LDLR -/- mice indicated that Turofexorate effectively lowers cholesterol levels, showcasing its potential as a treatment for hyperlipidemia .

Comparative Analysis with Other FXR Agonists

This compound shares similarities with other FXR agonists but is distinguished by its unique structural modifications that enhance potency:

| Compound Name | Chemical Structure Type | Key Activity | Unique Features |

|---|---|---|---|

| Fexaramine | 3-Alkylindole | FXR Agonist | Anti-inflammatory effects |

| Cilofexor | 3-Alkylindole | FXR Agonist | Efficacy in metabolic syndrome |

| Vonafexor | 3-Alkylindole | FXR Agonist | Investigated for liver diseases |

| GW4064 | 3-Alkylindole | FXR Agonist | Anti-diabetic properties |

Safety Profile and Regulatory Status

While Turofexorate shows promise in various biological applications, its safety profile remains under investigation. Currently, it is not registered for use as a pesticide or drug in many countries including the United States and Japan. Further research is needed to evaluate its long-term safety and environmental impact .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Turofexorate isopropyl in modulating FXR activity, and how can researchers validate its selectivity in vitro?

this compound acts as a potent, selective FXR agonist (EC50 = 4 nM) with minimal cross-reactivity against other nuclear receptors (e.g., LXR, PPAR, ER) . To validate selectivity:

- Perform receptor profiling assays (e.g., luciferase reporter assays) using HEK293 cells transfected with FXR and comparator nuclear receptors.

- Quantify downstream gene targets (e.g., BSEP, SHP, IBABP) via qPCR or Western blot to confirm FXR-specific activation .

- Use antagonists like guggulsterone to block FXR and assess loss of activity .

Q. How should researchers optimize in vitro dosing regimens for this compound, considering solubility limitations?

this compound has poor aqueous solubility (<1 mg/mL in water) but dissolves in DMSO (31 mg/mL) and ethanol (2 mg/mL) . Recommended protocols:

- Prepare stock solutions in DMSO (≤10 mM) and dilute in culture media (final DMSO ≤0.1%).

- Pre-treat cells with bile acid derivatives (e.g., CDCA) to enhance FXR expression and compound efficacy .

- Validate dose-response curves (1–100 nM) in hepatocyte models (e.g., HepG2, primary hepatocytes) to balance solubility and activity .

Q. What in vivo models are most appropriate for studying this compound’s anti-lipidemic effects?

- Diet-induced NAFLD/NASH models : High-fat diet (HFD)-fed rodents, with endpoints including liver triglyceride content, histopathology, and serum ALT/AST levels .

- Genetic models : FXR-knockout mice to confirm target specificity .

- Organ-on-chip systems : Co-culture intestinal and hepatic cells to simulate gut-liver crosstalk and assess compound efficacy in a human-relevant system .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s pro-apoptotic vs. anti-inflammatory effects in different cell types?

Discrepancies may arise from cell-specific FXR expression or crosstalk with pathways like JNK, Akt, or TNFα . Mitigation strategies:

- Use cell-type-specific inhibitors (e.g., JNK inhibitor SP600125) to dissect signaling contributions .

- Compare transcriptomic profiles (RNA-seq) across models (e.g., hepatocytes vs. cancer cells) to identify context-dependent pathways.

- Validate findings in primary cells or patient-derived organoids to improve translational relevance .

Q. What experimental design considerations are critical for translating in vitro findings to preclinical efficacy studies?

- Pharmacokinetic profiling : Assess oral bioavailability, plasma half-life, and tissue distribution in rodents. Prioritize compounds with >50% oral absorption .

- Dose optimization : Align in vivo doses with in vitro EC50 values (e.g., 1–10 mg/kg/day for rodent studies) .

- Biomarker validation : Monitor FXR target genes (e.g., SHP, BSEP) in liver biopsies or serum exosomes to confirm target engagement .

Q. How does this compound’s binding mode to FXR compare to endogenous ligands, and what structural insights inform analog design?

Molecular docking and crystallography reveal that this compound forms hydrogen bonds with S198 and H438 residues in the FXR ligand-binding domain, mimicking endogenous bile acids but with higher affinity . Key structural features for analog optimization:

- The isopropyl ester enhances membrane permeability and oral bioavailability .

- Fluorine substitutions improve metabolic stability and receptor binding .

- Use molecular dynamics simulations to predict binding free energy (ΔG) and guide SAR studies .

Q. What are the challenges in modeling this compound’s effects on gut-liver axis signaling, and how can they be addressed?

Challenges include replicating human-specific FXR signaling and nutrient processing. Solutions:

- Microphysiological systems : Intestinal-liver chips with primary cells to study compound absorption, metabolism, and downstream effects on lipid homeostasis .

- Multi-omics integration : Combine metabolomics (e.g., bile acid profiling) with single-cell RNA-seq to map gut-liver crosstalk .

- Dual-tracer studies : Use isotopic labeling (e.g., <sup>13</sup>C-palmitate) to track lipid flux in real time .

Q. Methodological Considerations

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity?

- Source compounds from vendors with ≥98% purity (HPLC-validated) and consistent storage conditions (-20°C for powders, -80°C for solutions) .

- Pre-test each batch in a standardized luciferase reporter assay (e.g., FXR-responsive reporter in HepG2 cells) .

- Include reference controls (e.g., GW4064) to normalize inter-experimental variability .

Q. What strategies improve the detection of this compound’s off-target effects in complex biological systems?

- Proteome-wide profiling : Use kinome arrays or thermal shift assays to identify unintended kinase interactions .

- CRISPR screens : Genome-wide knockout libraries to uncover synthetic lethal or resistance genes .

- Machine learning : Train models on chemical descriptors and toxicity databases to predict off-target liabilities .

Q. Data Interpretation and Validation

Q. How can researchers validate the clinical relevance of this compound’s anti-fibrotic effects observed in vitro?

- Use precision-cut liver slices (PCLS) from NASH patients to assess compound effects on collagen deposition and stellate cell activation .

- Correlate in vitro IC50 values with clinical trial data from structurally related FXR agonists (e.g., obeticholic acid) .

- Leverage transcriptomic meta-analyses of human NASH cohorts to identify conserved FXR-regulated pathways .

Properties

IUPAC Name |

propan-2-yl 3-(3,4-difluorobenzoyl)-1,1-dimethyl-2,6-dihydroazepino[4,5-b]indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24F2N2O3/c1-14(2)32-24(31)17-12-29(23(30)15-9-10-18(26)19(27)11-15)13-25(3,4)21-16-7-5-6-8-20(16)28-22(17)21/h5-12,14,28H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INASOKQDNHHMRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CN(CC(C2=C1NC3=CC=CC=C32)(C)C)C(=O)C4=CC(=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90978825 | |

| Record name | Turofexorate isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629664-81-9 | |

| Record name | Turofexorate isopropyl [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0629664819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Turofexorate isopropyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Turofexorate isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUROFEXORATE ISOPROPYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6KDM312I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.